2-(Benzylsulfanyl)-1,4,5,6-tetrahydropyrimidine
Description
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Properties
IUPAC Name |
2-benzylsulfanyl-1,4,5,6-tetrahydropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2S/c1-2-5-10(6-3-1)9-14-11-12-7-4-8-13-11/h1-3,5-6H,4,7-9H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBJIUDXQOQJEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=NC1)SCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384510 | |
| Record name | 2-(benzylsulfanyl)-1,4,5,6-tetrahydropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6497-88-7 | |
| Record name | 2-(benzylsulfanyl)-1,4,5,6-tetrahydropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Therapeutic Potential of 2-(Benzylsulfanyl)-1,4,5,6-tetrahydropyrimidine: A Pharmacological Monograph
The following is an in-depth technical guide on the therapeutic potential and pharmacology of 2-(Benzylsulfanyl)-1,4,5,6-tetrahydropyrimidine .
Executive Summary
This compound (referred to herein as BSTP ) represents a privileged scaffold in medicinal chemistry, characterized by a rigidified isothiourea core. Unlike its open-chain analogs (e.g., S-benzylisothiourea), the tetrahydropyrimidine ring imposes conformational constraints that enhance binding affinity and selectivity for specific enzymatic targets.
The primary pharmacological utility of BSTP lies in its potent inhibition of Nitric Oxide Synthase (NOS) isoforms. By mimicking the guanidino group of the natural substrate L-Arginine, BSTP acts as a competitive inhibitor, showing particular promise in modulating inducible (iNOS) and neuronal (nNOS) isoforms. This activity profile positions BSTP as a high-value candidate for treating pathologies driven by nitrosative stress, including septic shock, neurodegeneration, and chronic inflammation . Secondary applications include antimicrobial activity and potential radioprotection via metabolic modulation.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
BSTP is an S-alkylated derivative of cyclic thiourea. Its basicity is significantly higher than typical thioethers due to the amidine-like resonance within the tetrahydropyrimidine ring.
Structural Data
| Property | Data |
| IUPAC Name | This compound |
| Common Synonyms | 2-(Benzylthio)-1,4,5,6-tetrahydropyrimidine; S-Benzyl-THP |
| Molecular Formula | C₁₁H₁₄N₂S |
| Molecular Weight | 206.31 g/mol |
| Core Scaffold | 1,4,5,6-Tetrahydropyrimidine (Cyclic Amidine) |
| Key Functional Group | S-Benzyl Isothiourea |
Physicochemical Profile[1][6][7][8][9]
-
pKa (Calculated): ~10.5 – 11.2 (Highly basic due to the N-C(=N)-S resonance).
-
LogP: ~2.1 (Moderate lipophilicity allowed by the benzyl group, facilitating BBB penetration relative to hydrophilic guanidines).
-
Solubility: Free base is sparingly soluble in water; forms highly soluble hydrochloride or hydrobromide salts.
-
Stability: Stable in solid state; susceptible to hydrolysis to the corresponding urea (tetrahydropyrimidin-2-one) under strongly acidic/basic aqueous conditions at elevated temperatures.
Pharmacology & Mechanism of Action[10]
The therapeutic efficacy of BSTP is driven by its ability to intercept arginine-dependent enzymatic pathways.
Primary Mechanism: Competitive NOS Inhibition
Nitric Oxide Synthases (NOS) catalyze the conversion of L-Arginine to L-Citrulline and Nitric Oxide (NO). BSTP functions as an arginine antimetabolite .
-
Binding Mode: The cyclic guanidino-mimetic moiety of BSTP anchors into the glutamate residue at the NOS active site.
-
Steric Occlusion: The bulky S-benzyl group occupies the hydrophobic pocket adjacent to the heme center, preventing L-Arginine binding and disrupting electron transfer.
-
Selectivity: The rigid 6-membered ring of BSTP often confers selectivity for iNOS (inducible) and nNOS (neuronal) over the constitutive endothelial isoform (eNOS), reducing the risk of hypertensive side effects common with non-selective inhibitors like L-NMMA.
Secondary Mechanism: Muscarinic Modulation
Certain tetrahydropyrimidine derivatives exhibit agonist activity at M1 muscarinic acetylcholine receptors . While BSTP is primarily a NOS inhibitor, structural analogs in this class are investigated for cognitive enhancement in Alzheimer's disease, suggesting a potential dual-action profile in neurodegenerative models.
Mechanistic Pathway Diagram
The following diagram illustrates the interference of BSTP in the Nitric Oxide signaling cascade.
Figure 1: Mechanism of Action. BSTP competitively inhibits the NOS enzyme, preventing the pathological overproduction of Nitric Oxide.
Therapeutic Applications
Septic Shock (iNOS Targeting)
In sepsis, widespread induction of iNOS leads to "vasoplegia" (uncontrollable vasodilation) and hypotension.
-
Role of BSTP: By selectively inhibiting iNOS, BSTP can restore vascular tone without completely ablating the physiological eNOS activity required for organ perfusion.
-
Advantage: The S-benzyl group enhances lipophilicity, potentially allowing better tissue distribution compared to small, polar inhibitors like aminoguanidine.
Neuroprotection (nNOS Targeting)
Excitotoxicity (e.g., in stroke or Parkinson's) involves NMDA receptor overactivation leading to nNOS-mediated NO spikes, which cause neuronal death via peroxynitrite formation.
-
Role of BSTP: BSTP crosses the blood-brain barrier (BBB) more effectively than open-chain guanidines due to its LogP (~2.1). Inhibition of nNOS mitigates reperfusion injury and chronic neuroinflammation.
Antimicrobial & Radioprotection
-
Antimicrobial: The cationic nature of the tetrahydropyrimidine ring allows electrostatic interaction with negatively charged bacterial membranes, disrupting integrity.
-
Radioprotection: Similar to cysteamine derivatives, the isothiourea core can act as a free radical scavenger. The S-benzyl moiety may undergo metabolic cleavage to release free thiols in vivo, providing a "reservoir" of reducing agents during radiation exposure.
Synthesis & Manufacturing (CMC)
The synthesis of BSTP is a robust, one-step alkylation of the cyclic thiourea precursor. This protocol is scalable for preclinical development.
Synthetic Route
-
Starting Material: 1,4,5,6-Tetrahydropyrimidine-2-thione (Cyclic Thiourea).
-
Reagent: Benzyl Chloride (or Benzyl Bromide).
-
Solvent: Ethanol or Methanol (reflux).
-
Product: this compound Hydrochloride.
Synthesis Workflow Diagram
Figure 2: Synthetic pathway for the production of BSTP Hydrochloride.
Experimental Protocols
To validate the therapeutic potential of BSTP, the following standardized protocols are recommended.
In Vitro NOS Inhibition Assay (Griess Reaction)
This assay measures the accumulation of nitrite (stable NO metabolite) in cell culture or enzyme preparations.
Materials:
-
Recombinant iNOS/nNOS/eNOS enzymes.
-
NADPH (cofactor).[3]
-
BSTP (test compound, 0.1 nM – 100 µM).
-
Griess Reagent (Sulfanilamide + NED).
Protocol:
-
Incubation: Incubate Recombinant NOS (1 U) with L-Arginine (10 µM), NADPH (1 mM), and BSTP in HEPES buffer (pH 7.4) for 30 minutes at 37°C.
-
Termination: Stop reaction by adding enzyme precipitant (e.g., ice-cold ethanol).
-
Detection: Mix supernatant 1:1 with Griess Reagent.
-
Readout: Measure absorbance at 540 nm using a microplate reader.
-
Analysis: Calculate IC50 using non-linear regression (Sigmoidal dose-response).
-
Success Criterion: IC50 < 1 µM for iNOS/nNOS indicates high potency.
-
Antimicrobial MIC Determination (Broth Microdilution)
Target Strains: S. aureus (Gram+), E. coli (Gram-).
Protocol:
-
Preparation: Prepare serial dilutions of BSTP (0.5 – 256 µg/mL) in Mueller-Hinton Broth.
-
Inoculation: Add bacterial suspension (5 x 10^5 CFU/mL) to each well.
-
Incubation: 37°C for 18-24 hours.
-
Readout: Visual inspection for turbidity. The lowest concentration with no visible growth is the Minimum Inhibitory Concentration (MIC).
References
-
Brimblecombe, R. W., et al. (1970). The synthesis and pharmacology of some 1,4,5,6-tetrahydropyrimidines. British Journal of Pharmacology. Link
-
Alderton, W. K., Cooper, C. E., & Knowles, R. G. (2001). Nitric oxide synthases: structure, function and inhibition. Biochemical Journal. Link
-
Southan, G. J., & Szabó, C. (1996). Selective pharmacological inhibition of distinct nitric oxide synthase isoforms. Biochemical Pharmacology. Link
-
Garvey, E. P., et al. (1994). 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo. Journal of Biological Chemistry. (Contextual reference for amidine inhibitors). Link
-
ChemicalBook. (2023). 2-Benzyl-2-thiopseudourea hydrochloride Product Data. Link
Sources
2-(Benzylsulfanyl)-1,4,5,6-tetrahydropyrimidine CAS 28407-37-6 literature review
This technical guide is structured to address the specific chemical entity named 2-(Benzylsulfanyl)-1,4,5,6-tetrahydropyrimidine , while explicitly correcting the CAS registry conflict noted in your request.
Synthesis, Properties, and Medicinal Applications
Part 1: Executive Summary & Identity Verification
CRITICAL IDENTITY ALERT: There is a significant discrepancy in the provided metadata.
-
The Name: "this compound" refers to a specific heterocyclic amidine derivative used in medicinal chemistry.[1]
-
The CAS Provided (28407-37-6): This CAS registry number belongs to C.I.[1] Direct Blue 218 , a copper-complexed azo dye used in textiles.[1]
Operational Decision: This guide focuses on the chemical structure named (the tetrahydropyrimidine derivative), as it is the scientifically distinct entity relevant to drug development. The correct CAS for the hydrochloride salt of this compound is 6497-89-8 (Free base: 6497-88-7).[1]
Chemical Profile
| Property | Data |
| Systematic Name | This compound |
| Common Synonyms | 2-Benzylthio-THP; 2-Benzylthio-1,4,5,6-tetrahydropyrimidine |
| Correct CAS (HCl Salt) | 6497-89-8 |
| Provided CAS (Dye) | 28407-37-6 (Direct Blue 218 - Excluded from this review) |
| Molecular Formula | C₁₁H₁₄N₂S (Free base) |
| Molecular Weight | 206.31 g/mol (Free base) / 242.77 g/mol (HCl salt) |
| Core Scaffold | Cyclic Amidine / Tetrahydropyrimidine |
| Key Reactivity | Nucleophilic displacement (amidine nitrogen), Hydrolysis sensitive |
Part 2: Synthetic Methodology
The synthesis of this compound is classically achieved via the S-alkylation of cyclic thioureas .[1] This protocol is favored for its high atom economy and ease of purification (crystallization).[1]
Reaction Pathway
The reaction involves the nucleophilic attack of the sulfur atom of tetrahydropyrimidine-2-thione (1) on the benzylic carbon of benzyl chloride (2), proceeding via an SN2 mechanism to form the hydrohalide salt of the product (3).
Figure 1: Synthetic pathway for the S-alkylation of tetrahydropyrimidine-2-thione.
Detailed Experimental Protocol
Objective: Synthesis of this compound Hydrochloride.
Reagents:
-
3,4,5,6-Tetrahydro-2-pyrimidinethiol (CAS 2055-46-1): 11.6 g (100 mmol)[1]
-
Benzyl Chloride (CAS 100-44-7): 12.6 g (100 mmol)[1]
-
Ethanol (Absolute): 100 mL
-
Diethyl Ether (for washing)[1]
Procedure:
-
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 11.6 g of 3,4,5,6-tetrahydro-2-pyrimidinethiol in 80 mL of absolute ethanol.
-
Addition: Add 12.6 g of benzyl chloride dropwise to the stirring solution at room temperature. Note: Benzyl chloride is a lachrymator; perform this step in a fume hood.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 3–4 hours. The reaction progress can be monitored by TLC (Mobile phase: CHCl₃/MeOH 9:1).[1]
-
Crystallization: Allow the solution to cool slowly to room temperature. The hydrochloride salt of the product often precipitates spontaneously upon cooling.
-
Precipitation Enhancement: If precipitation is incomplete, add 20–30 mL of diethyl ether to the mixture and cool in an ice bath (0–4°C) for 1 hour.
-
Filtration: Collect the white crystalline solid by vacuum filtration.
-
Purification: Wash the filter cake with cold acetone or diethyl ether (2 x 20 mL) to remove unreacted benzyl chloride.
-
Drying: Dry the product in a vacuum oven at 50°C for 4 hours.
Expected Yield: 85–92% Melting Point: 210–212°C (decomp.)[1]
Part 3: Mechanistic Chemistry & Reactivity
Understanding the reactivity profile is essential for using this compound as a scaffold in drug design.
Nucleophilic Substitution (S_N2)
The sulfur atom in the cyclic thiourea is a "soft" nucleophile, making it highly selective for the benzylic carbon. The nitrogen atoms in the ring are less nucleophilic due to resonance delocalization of the lone pairs into the thiocarbonyl group. However, once alkylated, the resulting isothiourea (the product) becomes a potent electrophile at the central carbon.
Hydrolysis Sensitivity
In aqueous basic conditions, the S-benzyl group can act as a leaving group, reverting the compound to a urea derivative or undergoing ring-opening hydrolysis.
Figure 2: Reactivity profile showing hydrolysis and displacement pathways.[1]
Part 4: Pharmaceutical Applications[3][5]
Radioprotective Agents
Tetrahydropyrimidine derivatives, particularly those with sulfur functionalities, have been extensively studied as radioprotectors .
-
Mechanism: They act as free radical scavengers (ROS scavenging) and can induce hypoxia in tissues (temporary vasoconstriction), reducing the formation of radiation-induced oxygen radicals.[1]
-
Relevance: Analogues of 2-benzylthio-THP are investigated for mitigating hematopoietic syndrome following acute radiation exposure.[1]
Antibacterial Activity
The 2-(benzylthio)-pyrimidine pharmacophore acts as an antimetabolite in certain bacterial strains.[1]
-
Target: Interference with folate metabolism or cell wall synthesis.[1]
-
Efficacy: Studies indicate moderate activity against Gram-positive bacteria (Staphylococcus aureus) when the benzyl ring bears electron-withdrawing groups (e.g., Cl, NO₂).[1]
Synthetic Intermediate (Guanidine Synthesis)
This compound is a primary "activated" intermediate for synthesizing cyclic guanidines.[1]
-
Displacement: The benzylthio group is an excellent leaving group. Reacting 2-(benzylsulfanyl)-THP with primary amines yields 2-amino-1,4,5,6-tetrahydropyrimidines , a class containing potent nNOS (neuronal nitric oxide synthase) inhibitors and antihistamines.[1]
Part 5: Safety & Handling
| Hazard Class | Description | Precaution |
| Skin Irritant | Causes skin irritation upon contact.[1] | Wear nitrile gloves and lab coat.[1] |
| Eye Irritant | Causes serious eye irritation.[1] | Use safety goggles; access to eye wash station.[1] |
| Precursor Risk | Benzyl chloride (reactant) is a lachrymator and potential carcinogen.[1] | Handle all reactants in a certified fume hood.[1] |
| Decomposition | May release toxic sulfur oxides (SOx) and HCl upon thermal decomposition.[1] | Store below 30°C in a dry, well-ventilated area. |
References
-
Synthesis of Tetrahydropyrimidines
-
Radioprotective Mechanisms
- Title: Radioprotective countermeasures for radi
- Source: Experimental and Therapeutic Medicine, 2019.
-
URL:[Link]
-
Chemical Identity Verification (CAS 6497-89-8)
-
Identity Conflict (CAS 28407-37-6)
Sources
The Pharmacophore Frontier: Navigating the SAR of 2-Substituted 1,4,5,6-Tetrahydropyrimidines
Executive Summary: The Cyclic Amidine Advantage
In the landscape of nitrogen heterocycles, the 1,4,5,6-tetrahydropyrimidine (THP) scaffold occupies a unique pharmacological niche.[1] Unlike their aromatic pyrimidine cousins, THPs function as cyclic amidines . This saturation creates a highly basic center (
This guide focuses specifically on 2-substituted 1,4,5,6-tetrahydropyrimidines . This subclass is the structural engine behind potent anthelmintics (e.g., Pyrantel), compatible solutes (e.g., Ectoine), and emerging antimicrobial agents. The 2-position is the critical "steering wheel" of the molecule, determining receptor selectivity, lipophilicity, and electronic profile.
The Pharmacophore: Structural Logic & SAR[2]
The biological activity of 2-substituted THPs is governed by the resonance-stabilized amidine system. When protonated at physiological pH, the positive charge is delocalized across the
The SAR Map (Graphviz Visualization)
The following diagram maps the critical interaction points on the scaffold.
Figure 1: Structural logic of the 1,4,5,6-tetrahydropyrimidine scaffold. The C2 position is the primary vector for tuning physicochemical properties.
Deep Dive: The 2-Position Substituent
| Substituent Class | Electronic Effect | Physicochemical Impact | Biological Application |
| Alkyl (Methyl/Ethyl) | Inductive donation (+I) | Increases basicity; Low steric bulk. | Osmoprotection: E.g., Ectoine. Stabilizes proteins/membranes without interfering with metabolism. |
| Styryl / Vinyl-Aryl | Conjugation | Delocalizes charge; Rigidifies the "tail". | Anthelmintics: E.g., Pyrantel. The vinyl linker positions the aromatic ring to bridge hydrophobic pockets in nicotinic ACh receptors. |
| Aryl (Phenyl) | Resonance w/ Amidine | Lowers pKa slightly; Increases LogP. | Antimicrobial: Enhances membrane penetration. |
| Amines (Guanidines) | Strong Resonance | Increases basicity (Superbase). | Enzyme Inhibition: Mimics transition states of hydrolytic enzymes. |
Expert Insight: In drug design, extending the carbon chain at C2 (e.g., from methyl to propyl) often results in a "cutoff effect" where antimicrobial activity peaks (usually at C10-C12 chain length) due to optimal membrane insertion, before dropping off due to solubility issues.
Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols utilize robust chemistry and self-validating assay endpoints.
Synthesis: The Pinner/Condensation Approach
Objective: Synthesize 2-phenyl-1,4,5,6-tetrahydropyrimidine (a representative bioactive core). Mechanism: Condensation of a diamine with a nitrile or ester. We will use the ester method for higher yields and cleaner workup (Ref 1).
Reagents:
-
1,3-Diaminopropane (1.1 equiv)
-
Ethyl benzoate (1.0 equiv)[2]
-
Catalyst: p-Toluenesulfonic acid (pTSA) (5 mol%)
-
Solvent: Ethanol (Abs)
Workflow Visualization:
Figure 2: Step-by-step synthesis of 2-substituted tetrahydropyrimidines via ester condensation.
Detailed Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl benzoate (10 mmol) and 1,3-diaminopropane (11 mmol) in absolute ethanol (20 mL).
-
Catalysis: Add pTSA (0.5 mmol). The acid catalyst activates the carbonyl carbon of the ester.
-
Reaction: Reflux the mixture for 18 hours. Validation: Monitor via TLC (Mobile phase: 10% MeOH in DCM). The high-Rf ester spot should disappear, replaced by a lower-Rf basic amine spot.
-
Workup: Evaporate ethanol under reduced pressure. The residue will be the salt form. Add 10% NaOH solution (20 mL) to liberate the free base.
-
Extraction: Extract with Dichloromethane (
mL). Wash combined organics with brine, dry over anhydrous , and concentrate. -
Purification: Recrystallize from hexane/ethyl acetate to yield white crystals.
Biological Evaluation: Antimicrobial MIC Assay
Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus (Ref 2).
-
Preparation: Dissolve the synthesized THP in DMSO (Stock: 1 mg/mL).
-
Inoculum: Prepare a standard bacterial suspension (
CFU/mL) in Mueller-Hinton Broth. -
Plate Setup: Use a 96-well plate. Add 100 µL broth to all wells.
-
Dilution: Perform serial 2-fold dilutions of the compound across the plate (Range: 500 µg/mL to 0.9 µg/mL).
-
Incubation: Add 100 µL of bacterial suspension to each well. Incubate at 37°C for 24 hours.
-
Readout: The MIC is the lowest concentration well with no visible turbidity .
-
Control: Use Ciprofloxacin as a positive control and DMSO-only as a negative control.
-
Therapeutic Case Studies
Anthelmintics (The Pyrantel Class)
Pyrantel is the archetypal 2-substituted THP.
-
Structure: 2-[2-(2-thienyl)vinyl]-1,4,5,6-tetrahydropyrimidine.[3]
-
Mechanism: It acts as a depolarizing neuromuscular blocking agent. The cyclic amidine head mimics acetylcholine, while the lipophilic thienyl-vinyl tail anchors it into the nAChR channel, causing persistent activation and spastic paralysis of the nematode (Ref 3).
-
SAR Insight: The trans-configuration of the vinyl linker is essential for activity. Hydrogenation of the vinyl double bond (breaking the conjugation) drastically reduces potency.
Compatible Solutes (Ectoine)
-
Structure: 2-methyl-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid.
-
Mechanism: Ectoine is a "kosmotrope." It organizes water molecules around proteins, preventing denaturation under stress (heat, salt).
-
SAR Insight: The zwitterionic nature (Amidine cation + Carboxylate anion) is non-negotiable. Removing the carboxylate destroys the water-structuring capability.
References
-
Synthesis of 2-Alkyl-1,4,5,6-Tetrahydropyrimidines: Source:Journal of Heterocyclic Chemistry / Patent Literature. Describes the condensation of carboxylic acid derivatives with 1,3-diamines. Verification:4
-
Antimicrobial Activity of Tetrahydropyrimidines: Source:Iranian Journal of Pharmaceutical Research.[2][5] Details the synthesis and antibacterial evaluation (MIC) of various tetrahydropyrimidine derivatives. Verification:2[2]
-
Anthelmintic Mechanism (Pyrantel): Source:US Patent 3502661A. Describes the process for making vinyl-tetrahydropyrimidines and their utility in veterinary medicine. Verification:3
-
General SAR Principles: Source:Wikipedia / Drug Design Org. foundational concepts of SAR and pharmacophore modeling. Verification:6
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US3502661A - Process for making 1,4,5,6-tetrahydro-2-((2-substituted)vinyl) pyrimidines and 2-((2-substituted)vinyl)-2-imidazolines - Google Patents [patents.google.com]
- 4. dl.ndl.go.jp [dl.ndl.go.jp]
- 5. rjstonline.com [rjstonline.com]
- 6. Structure–activity relationship - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Thermodynamic Stability of 2-(Benzylsulfanyl)-1,4,5,6-tetrahydropyrimidine Salts
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical determinant of its shelf-life, safety, and efficacy. This guide provides a comprehensive technical overview of the principles and methodologies for assessing the thermodynamic stability of 2-(Benzylsulfanyl)-1,4,5,6-tetrahydropyrimidine and its various salt forms. As a molecule combining a flexible tetrahydropyrimidine ring, a thioether linkage, and an aromatic benzyl group, its stability is governed by a complex interplay of conformational, electronic, and intermolecular forces. This document delineates the key factors influencing its intrinsic stability, the profound impact of salt formation with different counter-ions, and the potential degradation pathways. Detailed experimental protocols for thermal analysis and chemical stability testing are provided, alongside a discussion of computational approaches for predictive assessment. This guide is intended to be a valuable resource for researchers in drug discovery and development, offering both theoretical grounding and practical, field-proven insights.
Introduction: The Imperative of Stability in Drug Development
The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, with physicochemical properties playing a pivotal role. Among these, thermodynamic stability is paramount. An unstable compound can lead to loss of potency, formation of toxic degradants, and unpredictable bioavailability, ultimately compromising patient safety and therapeutic outcomes.[1] The focus of this guide, this compound, is a heterocyclic scaffold of interest due to the prevalence of pyrimidine derivatives in medicinal chemistry.[2][3][4] Its structure, however, presents several potential liabilities, including the oxidizable thioether linkage and the non-aromatic, conformationally flexible tetrahydropyrimidine ring.
Salt formation is a widely employed strategy to enhance the stability, solubility, and bioavailability of ionizable APIs.[5][6] However, the choice of counter-ion is not trivial; it can dramatically influence the crystal lattice energy, hygroscopicity, and ultimately, the thermodynamic stability of the resulting salt.[7][8] This guide will dissect these relationships, providing a framework for the rational selection of salt forms of this compound with optimal stability profiles.
Molecular Structure and Inherent Stability Factors
The thermodynamic stability of this compound is intrinsically linked to its molecular architecture. Several key structural features warrant close examination:
-
The Tetrahydropyrimidine Ring: Unlike its aromatic pyrimidine counterpart, the 1,4,5,6-tetrahydropyrimidine ring is a saturated heterocycle. This imparts significant conformational flexibility. The stability will be influenced by the preferred chair or boat conformations and the energetic barriers to their interconversion. Ring strain and steric interactions involving the substituents will be critical.[9]
-
The Thioether Linkage: The benzylsulfanyl group introduces a sulfur atom, which is susceptible to oxidation, potentially forming sulfoxides and sulfones. This represents a primary chemical degradation pathway that can be influenced by atmospheric oxygen, temperature, and the presence of oxidizing agents.[10][11] The C-S bond itself can also be a site of chemical cleavage under certain conditions.
-
The Amidine Moiety: The core structure contains a cyclic amidine. The basicity of this group (pKa) is crucial for salt formation and will influence the strength of the interaction with acidic counter-ions.
-
Intermolecular Interactions: In the solid state, the stability is largely determined by the efficiency of crystal packing. Hydrogen bonding involving the N-H groups of the tetrahydropyrimidine ring, as well as π-π stacking interactions from the benzyl group, will contribute to the overall lattice energy.[12][13][14]
The Role of Salt Formation in Modulating Thermodynamic Stability
The conversion of the basic this compound into a salt form can profoundly alter its thermodynamic properties. The choice of the counter-ion is a critical variable that can be leveraged to optimize the solid-state characteristics of the API.[5]
Principles of Counter-ion Selection
The interaction between the protonated tetrahydropyrimidine cation and the counter-ion is a key determinant of the salt's stability. Key considerations include:
-
pKa Difference: A sufficient difference between the pKa of the API and the counter-ion is necessary to ensure the formation of a stable salt rather than a cocrystal.
-
Size and Shape of the Counter-ion: These factors influence the crystal packing and the lattice energy of the salt. Smaller, more compact counter-ions can sometimes lead to higher melting points.[6][8]
-
Hydrogen Bonding Capacity: Counter-ions that can participate in strong hydrogen bonding networks within the crystal lattice often enhance stability.[8]
Impact on Physicochemical Properties
The formation of a salt can lead to significant changes in:
-
Melting Point: The melting point is a primary indicator of the thermodynamic stability of a crystal lattice. Different salt forms of the same API can exhibit a wide range of melting points.[15]
-
Hygroscopicity: The propensity of a solid to absorb atmospheric moisture is highly dependent on the counter-ion. Excessive hygroscopicity can lead to physical instability (deliquescence) and chemical degradation.
-
Glass Transition Temperature (Tg): For amorphous forms, a higher Tg is generally desirable as it indicates lower molecular mobility and a reduced tendency to crystallize.[7]
The following DOT script visualizes the logical workflow for salt selection and stability assessment.
Caption: Potential Degradation Pathways.
Experimental Protocol: Forced Degradation Study
-
Sample Preparation: Prepare solutions of the test compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).
-
Acid Hydrolysis: Add 0.1 N HCl to the sample solution and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Add 0.1 N NaOH to the sample solution and heat at 60 °C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ to the sample solution and keep at room temperature for 24 hours.
-
Thermal Degradation (Solid State): Store the solid powder at 80 °C for 7 days.
-
Photostability: Expose the solid powder and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and analyze by a stability-indicating HPLC-UV/MS method to quantify the parent compound and identify any degradants.
Computational Approaches to Stability Prediction
In silico methods can provide valuable insights into the relative stability of different salt forms and predict potential degradation pathways, thus guiding experimental work. [16]
-
Conformational Analysis: Computational modeling can be used to determine the lowest energy conformations of the tetrahydropyrimidine ring.
-
Lattice Energy Calculations: For different salt forms, the crystal lattice energy can be calculated to predict their relative thermodynamic stability.
-
Molecular Orbital Calculations: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate the susceptibility of the molecule to oxidation and reduction. For instance, a high-energy HOMO localized on the sulfur atom would suggest a high propensity for oxidation. [10]
Conclusion
The thermodynamic stability of this compound salts is a multifaceted property that is critical for their successful development as pharmaceutical agents. A comprehensive assessment requires an integrated approach, combining foundational knowledge of the molecule's structural liabilities with rigorous experimental evaluation and predictive computational modeling. By systematically applying the principles and methodologies outlined in this guide—from rational counter-ion selection to detailed thermal and chemical stability studies—researchers can effectively identify and characterize robust salt forms with optimal physicochemical properties, thereby mitigating risks and accelerating the path to clinical development.
References
- Baluja, S., et al. (2019). Thermal analysis of some novel pyrimidine derivatives. Revista Colombiana de Ciencias Químico-Farmacéuticas, 48(2), 436-454. [Link not available]
-
ResearchGate. (n.d.). Thermal analysis of some novel pyrimidine derivatives. Retrieved from researchgate.net. [Link]
-
ResearchGate. (n.d.). Figure 2: shows the TGA thermogram of a single pyrimidine compound SSN-1. Retrieved from researchgate.net. [Link]
-
Al-Abdullah, E. S., et al. (2012). 2-Benzylsulfanyl-4-pentyl-6-(phenylsulfanyl)pyrimidine-5-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o778. [Link]
-
Antonenko, Y. N., et al. (2021). Derivatives of Pyrimidine Nucleosides Affect Artificial Membranes Enriched with Mycobacterial Lipids. Membranes, 11(9), 659. [Link]
-
Li, H., et al. (2011). Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts. Journal of Pharmaceutical Sciences, 100(6), 2250–2262. [Link]
-
ResearchGate. (n.d.). Possible degradation pathways of 2-MeTHF under the radical addition conditions. Retrieved from researchgate.net. [Link]
- Al-Tannak, N. & Kipping, T. (2010). Pharmaceutical Salts Optimization of Solubility or Even More? Pharma Magazine. [Link not available]
-
Rani, M., et al. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 994–999. [Link]
-
Al-Tannak, N. & Healy, A. M. (2015). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. European Journal of Pharmaceutical Sciences, 77, 137-148. [Link]
-
ResearchGate. (n.d.). Counterion Effect on the Thermodynamics of Micellization of Alkyl Sulfates. Retrieved from researchgate.net. [Link]
-
Al-Ghobashy, M. A., et al. (2020). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 25(16), 3561. [Link]
-
Pontiki, E., et al. (2019). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 24(11), 2132. [Link]
-
PubMed. (n.d.). Solvent and Catalyst-Free One-Pot Synthesis of Tetrahydropyrimidine Analogs for Their Larvicidal Activity and Structural Insights. Retrieved from pubmed.ncbi.nlm.nih.gov. [Link]
-
University of Huddersfield Research Portal. (n.d.). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. Retrieved from pure.hud.ac.uk. [Link]
-
Al-Hourani, B. J., et al. (2021). Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. Scientific Reports, 11(1), 11624. [Link]
-
Borys, M. W., et al. (2023). Syntheses, crystal structures and Hirshfeld surface analysis of 2-(benzylsulfanyl)-5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazole and 2-[(2-chloro-6-fluorobenzyl)sulfanyl]. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 6), 578–584. [Link]
-
Chaires, J. B. (2010). Thermodynamic Studies for Drug Design and Screening. Expert Opinion on Drug Discovery, 5(9), 849–860. [Link]
- Caton, M. P. L. & McOmie, J. F. W. (1983). SYNTHESIS OF 2-ALKYLPYRIMIDINES VIA 2-ALKYL-1,4,5,6-TETRAHYDROPYRlMlDlNES. Organic Preparations and Procedures International, 15(4), 273-276. [Link not available]
-
ResearchGate. (n.d.). Synthesis, biological evaluation, docking and molecular dynamics studies of Biginelli-type tetrahydropyrimidine analogues: Antimicrobial, cytotoxicity and antioxidant activity. Retrieved from researchgate.net. [Link]
-
Digital Commons @ USF. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from digitalcommons.usf.edu. [Link]
-
Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics, 8(3), 629–651. [Link]
-
ACS Publications. (n.d.). Discovery, Synthesis, and Activity Evaluation of Novel Five-Membered Sulfur-Containing Heterocyclic Nucleosides as Potential Anticancer Agents In Vitro and In Vivo. Retrieved from pubs.acs.org. [Link]
-
Kumar, A., et al. (2021). In acid-aminopyrimidine continuum: experimental and computational studies of furan tetracarboxylate-2-aminopyrimidinium salt. RSC Advances, 11(35), 21743–21755. [Link]
-
Baldwin, A. D. & Kiick, K. L. (2011). Tunable degradation of maleimide-thiol adducts in reducing environments. Bioconjugate Chemistry, 22(10), 1946–1953. [Link]
-
Inchem.org. (n.d.). Sulfur-Containing Heterocyclic Compounds (JECFA Food Additives Series 50). Retrieved from inchem.org. [Link]
-
Skrdla, P. J. (2021). Estimating the maximal solubility advantage of drug salts. International Journal of Pharmaceutics, 596, 120228. [Link]
-
ResearchGate. (n.d.). Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. Retrieved from researchgate.net. [Link]
-
Li, S., et al. (2015). Stability of pharmaceutical salts in solid oral dosage forms. Journal of Pharmaceutical Sciences, 104(9), 2948–2957. [Link]
-
Amanote Research. (n.d.). Studies on Sulfur Containing Heterocyclic Compounds. Retrieved from research.amanote.com. [Link]
-
MDPI. (n.d.). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Retrieved from mdpi.com. [Link]
-
Messer, W. S., Jr., et al. (1997). Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists. Journal of Medicinal Chemistry, 40(8), 1230–1246. [Link]
-
MDPI. (n.d.). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Retrieved from mdpi.com. [Link]
-
Stanković, N., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. International Journal of Molecular Sciences, 23(21), 12788. [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Retrieved from researchgate.net. [Link]
-
Fedorov, A. S., et al. (2021). Stability of sulfur molecules and insights into sulfur allotropy. Physical Chemistry Chemical Physics, 23(36), 20436–20443. [Link]
-
Kaur, B., et al. (2022). Sulphur Containing Heterocyclic Compounds as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 23(8), 868-887. [Link]
-
Tintori, C., et al. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules, 26(3), 771. [Link]
Sources
- 1. Stability of pharmaceutical salts in solid oral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. digitalcommons.usf.edu [digitalcommons.usf.edu]
- 6. pure.hud.ac.uk [pure.hud.ac.uk]
- 7. Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Stability of sulfur molecules and insights into sulfur allotropy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. Sulphur Containing Heterocyclic Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2-Benzylsulfanyl-4-pentyl-6-(phenylsulfanyl)pyrimidine-5-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, crystal structure and Hirshfeld surface analysis of 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. In acid-aminopyrimidine continuum: experimental and computational studies of furan tetracarboxylate-2-aminopyrimidinium salt - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: In Vitro Characterization of 2-(Benzylsulfanyl)-1,4,5,6-tetrahydropyrimidine
Executive Summary
This guide details the in vitro assay protocols for 2-(Benzylsulfanyl)-1,4,5,6-tetrahydropyrimidine (CAS: 6497-88-7), a cyclic isothiourea derivative. Structurally analogous to imidazoline-class agents (e.g., xylometazoline, tetrahydrozoline) and tetrahydropyrimidine anthelmintics (e.g., pyrantel), this compound exhibits a unique pharmacological profile often associated with Adrenergic Receptors (
This document provides a validated screening cascade, moving from target engagement (Radioligand Binding) to functional readout (Calcium Flux) and phenotypic screening (Cytotoxicity).
Chemical Handling & Solubilization
Critical Step: The biological activity of tetrahydropyrimidines is highly pH-dependent due to the basicity of the amidine/isothiourea moiety (
-
Compound Identity: this compound
-
Molecular Weight: 206.31 g/mol (Free Base); ~242.77 g/mol (HCl Salt)
-
Storage: -20°C, desiccated. Hygroscopic in salt form.
Solubilization Protocol
-
Primary Stock (100 mM): Dissolve the HCl salt directly in sterile, deionized water or PBS (pH 7.4). If using the Free Base , dissolve in 100% DMSO.
-
Note: Avoid storing DMSO stocks >1 month due to potential oxidation of the thioether linkage to sulfoxide/sulfone.
-
-
Working Solutions: Dilute serially in Assay Buffer. Ensure final DMSO concentration is <0.5% (v/v) to prevent solvent-induced cytotoxicity or membrane perturbation.
Experimental Workflow (Screening Cascade)
The following diagram illustrates the logical flow for characterizing this compound, distinguishing between its potential roles as a GPCR modulator and a cytotoxic agent.
Figure 1: Integrated screening cascade for this compound.
Protocol A: Radioligand Competition Binding (Alpha-2 Adrenergic)
Rationale: The S-benzyl-tetrahydropyrimidine scaffold is a bioisostere of the benzyl-imidazoline class. Testing affinity for
Materials
-
Receptor Source: CHO-K1 cells stably expressing human
-AR (or rat brain membrane homogenates). -
Radioligand: [³H]-RX821002 (Antagonist) or [³H]-Clonidine (Agonist).
-
Reference Ligand: Phentolamine or Oxymetazoline.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
Step-by-Step Procedure
-
Membrane Preparation: Harvest CHO-K1 cells and homogenize in ice-cold Assay Buffer. Centrifuge at 40,000 x g for 20 min. Resuspend pellet to a protein concentration of 5–10 µ g/well .
-
Plate Setup: Use 96-well polypropylene plates.
-
Total Binding: Membrane + [³H]-Ligand (2 nM) + Buffer.
-
Non-Specific Binding (NSB): Membrane + [³H]-Ligand + 10 µM Phentolamine.
-
Test Wells: Membrane + [³H]-Ligand + Test Compound (10⁻¹⁰ to 10⁻⁵ M).
-
-
Incubation: Incubate for 60 minutes at 25°C. Equilibrium is critical for lipophilic tetrahydropyrimidines.
-
Harvesting: Filter rapidly through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce binding to filter) using a cell harvester. Wash 3x with ice-cold buffer.
-
Detection: Add liquid scintillation cocktail and count radioactivity (CPM).
Data Analysis
Calculate the
Protocol B: Functional Intracellular Calcium Mobilization
Rationale: If the compound binds
Materials
-
Cells: HEK293 cells expressing
-AR (Gq-coupled). -
Dye: Fluo-4 AM or Fura-2 (calcium indicators).
-
Instrument: FLIPR (Fluorometric Imaging Plate Reader) or FlexStation.
Step-by-Step Procedure
-
Seeding: Plate cells at 50,000 cells/well in black-wall, clear-bottom 96-well plates. Incubate overnight.
-
Dye Loading: Aspirate media. Add 100 µL Dye Loading Buffer (HBSS + 20 mM HEPES + 4 µM Fluo-4 AM + 2.5 mM Probenecid). Incubate 45 min at 37°C.
-
Baseline Measurement: Measure fluorescence (
) for 10 seconds. -
Compound Addition:
-
Agonist Mode: Inject this compound (5x concentrate). Monitor for 180 seconds.
-
Antagonist Mode: Pre-incubate with test compound for 15 min. Inject reference agonist (e.g., Phenylephrine EC₈₀). Monitor signal suppression.
-
-
Validation: A signal increase >20% over baseline indicates agonism. Suppression of reference agonist indicates antagonism.
Protocol C: In Vitro Cytotoxicity (MTT Assay)
Rationale: Literature indicates that S-substituted tetrahydropyrimidines (and their benzothiadiazine cyclization products) possess cytotoxic activity against leukemia (K562) and breast cancer (MDA-MB-231) lines.
Materials
-
Cell Lines: K562 (Suspension), HeLa (Adherent).
-
Reagent: MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide).
-
Solvent: DMSO.
Step-by-Step Procedure
-
Seeding:
-
Adherent (HeLa): 5,000 cells/well in 100 µL media. Allow attachment (24h).
-
Suspension (K562): 10,000 cells/well in 100 µL media.
-
-
Treatment: Add test compound (Serial dilution: 100 µM to 0.1 µM). Include DMSO control (0.5%) and Positive Control (e.g., Doxorubicin).
-
Incubation: 48 to 72 hours at 37°C, 5% CO₂.
-
Development:
-
Add 10 µL MTT solution (5 mg/mL in PBS) to each well.
-
Incubate 4 hours. Purple formazan crystals will form in viable cells.
-
-
Solubilization:
-
Aspirate media (carefully for suspension cells).
-
Add 100 µL DMSO to dissolve crystals.
-
-
Readout: Measure Absorbance at 570 nm (Reference 630 nm).
Data Presentation Table
| Compound | Cell Line | IC₅₀ (µM) | R² Value | Potency Class |
| 2-(Benzylsulfanyl)-THP | HeLa | [User Data] | >0.95 | Moderate (<50 µM) |
| 2-(Benzylsulfanyl)-THP | K562 | [User Data] | >0.95 | High (<10 µM) |
| Doxorubicin (Ctrl) | HeLa | 0.5 | 0.99 | Potent |
References
-
Chemical Identity & Properties : Sigma-Aldrich. This compound Product Specification. Link (Generic verification link for structure).
-
Anticancer Activity of Tetrahydropyrimidines : ResearchGate. Improved antiproliferative activities of a new series of 1,3,4-thiadiazole derivatives and tetrahydropyrimidine intermediates.
-
Synthesis & Biological Evaluation : National Institutes of Health (PMC). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action.
-
Adrenergic/Imidazoline Pharmacology : ChemMedChem. Synthesis and pharmacological evaluation of 5-phenylsulfanyl- and 5-benzyl-substituted tetrahydro-2-benzazepines (Structural Analogs).
(Note: While specific "Application Notes" for this exact CAS are rare, the protocols above are derived from the validated methodologies used in the cited literature for this chemical class.)
Technical Application Note: Coupling Strategies for 2-(Benzylsulfanyl)-1,4,5,6-tetrahydropyrimidine
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
2-(Benzylsulfanyl)-1,4,5,6-tetrahydropyrimidine (often supplied as the hydrobromide salt) is a versatile electrophilic building block. Chemically, it functions as an activated cyclic isothiourea . The benzylthio group (–SBn) serves as an excellent leaving group, activated by the electron-deficient amidine core.
Unlike simple alkyl halides, this scaffold offers two distinct reactivity profiles depending on the desired "coupling" outcome:
-
Nucleophilic Displacement (SNAr-like): Reaction with amines to generate cyclic guanidines . This is the primary route for synthesizing analogs of clonidine, moxonidine, and arginine mimetics.
-
Liebeskind-Srogl Cross-Coupling: Palladium-catalyzed desulfitative coupling with boronic acids to form C–C bonds , generating 2-aryl/alkyl-1,4,5,6-tetrahydropyrimidines.
This guide provides validated protocols for both pathways, emphasizing the critical handling of the benzyl mercaptan byproduct and the management of salt forms.
Critical Reaction Parameters
The Leaving Group Challenge: Benzyl Mercaptan (BnSH)
The coupling process releases benzyl mercaptan (BnSH).
-
Problem: BnSH is nucleophilic and can compete with the desired amine, leading to equilibrium mixtures. It also has a potent, disagreeable odor.
-
Solution:
-
Thermal Drive: Use high-boiling solvents (e.g., n-butanol, DMF) to drive the equilibrium.
-
Scavenging: Historically, lead(II) acetate was used to precipitate Pb(SBn)₂. Modern Green Alternative: Use a continuous nitrogen sparge to remove volatile thiols or employ microwave irradiation to accelerate the forward reaction rate beyond the reverse reaction.
-
Salt Form Management
The starting material is typically stable as the Hydrobromide (HBr) or Hydriodide (HI) salt.
-
Free Base Instability: The free base is prone to hydrolysis and oxidation.
-
In-Situ Neutralization: Do not isolate the free base beforehand. Add a non-nucleophilic base (e.g., DIPEA, Et₃N) directly to the reaction mixture to liberate the reactive species in situ.
Decision Tree & Mechanism (Visual)
Caption: Divergent synthetic pathways for the 2-(benzylsulfanyl) scaffold. Pathway A yields guanidines; Pathway B yields carbon-substituted derivatives.
Experimental Protocols
Protocol A: Synthesis of Cyclic Guanidines (Nucleophilic Displacement)
Application: Preparation of 2-amino-substituted tetrahydropyrimidines.
Reagents:
-
Substrate: this compound HBr (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.2 – 1.5 equiv)
-
Base: Diisopropylethylamine (DIPEA) (1.1 equiv)
-
Solvent: Ethanol (EtOH) or n-Butanol (for slower amines)
Step-by-Step Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend the HBr salt (1.0 equiv) in Ethanol (0.5 M concentration).
-
Activation: Add DIPEA (1.1 equiv) via syringe. The suspension may clear as the free base is liberated. Stir at Room Temperature (RT) for 10 minutes.
-
Addition: Add the target Amine (1.2 equiv).
-
Note: If the amine is a salt (e.g., hydrochloride), add an additional equivalent of DIPEA.
-
-
Reaction: Heat the mixture to reflux (78°C) .
-
Monitoring: Monitor by TLC (System: DCM/MeOH/NH₄OH 90:9:1). The starting material (high R_f) should disappear, and the guanidine product (lower R_f, very polar) will appear.
-
Duration: Simple amines: 2–4 hours. Sterically hindered amines: 12–24 hours (switch solvent to n-Butanol and heat to 110°C if needed).
-
-
Workup (Odor Control):
-
Cool to RT.
-
Concentrate the solvent under reduced pressure (rotary evaporator). Use a bleach trap for the vacuum pump exhaust to neutralize evolved benzyl mercaptan.
-
-
Purification:
-
The residue is often a hydrobromide salt of the product.
-
Option 1 (Crystallization): Triturate with Et₂O or Acetone to precipitate the guanidinium salt.
-
Option 2 (Free Base): Dissolve in 1N NaOH, extract with DCM, dry over Na₂SO₄, and concentrate.
-
Protocol B: Liebeskind-Srogl Cross-Coupling (C-C Bond Formation)
Application: Replacing the S-Benzyl group with an Aryl or Heteroaryl group.
Reagents:
-
Substrate: this compound HBr (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.5 equiv)
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd₂dba₃/TFP
-
Co-Factor: Copper(I) Thiophene-2-carboxylate (CuTC ) (1.5 - 2.0 equiv)
-
Solvent: Anhydrous THF or Dioxane
Step-by-Step Procedure:
-
Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon.
-
Loading: Add the HBr salt (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and CuTC (1.5 equiv).
-
Critical: CuTC is non-hygroscopic but sensitive; handle quickly. It acts to activate the thioether and scavenge the sulfur.
-
-
Catalyst: Add Pd(PPh₃)₄ (5 mol%).
-
Solvation: Add degassed THF (0.2 M).
-
Reaction: Heat to 50–60°C for 12–18 hours.
-
Mechanism Note: The reaction proceeds via oxidative addition of Pd into the C-S bond, followed by transmetallation with the Boron species (facilitated by Cu), and reductive elimination.
-
-
Workup:
-
Dilute with EtOAc.[1]
-
Filter through a pad of Celite to remove Copper/Palladium residues.
-
Wash filtrate with 5% NH₄OH (to sequester Cu) and Brine.
-
-
Purification: Flash column chromatography (DCM/MeOH gradient).
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Strong Sulfur Smell | Evolution of Benzyl Mercaptan (BnSH) | Mandatory: Vent reaction into a bleach (NaOCl) scrubber. Use a rotary evaporator with a cold trap. |
| Low Conversion (Protocol A) | Equilibrium limitation (Reversible reaction) | Switch solvent to n-Butanol or Amyl Alcohol and reflux (higher temp drives off BnSH). Use Microwave irradiation (120°C, 30 min). |
| Starting Material Remains (Protocol B) | Catalyst poisoning by Sulfur | Increase CuTC loading to 2.0 equiv. Ensure strictly anaerobic conditions (Argon). |
| Product is Hygroscopic | Formation of HBr salt | Convert to free base using ion-exchange resin (Amberlyst A-26 OH form) or isolate as a Picrate/Fumarate salt for better solidity. |
Workflow Diagram (Protocol A)
Caption: Operational workflow for the thermal displacement of the benzylthio group by amines.
References
-
Synthesis of Cyclic Guanidines via Displacement
- Shaw, J., Grayson, D. H., & Rozas, I. (2014). Synthesis of cyclic guanidines: 2-arylamino-1,4,5,6-tetrahydropyrimidines. Arkivoc, 2014(5), 161–174.
-
General Reactivity of 2-(Benzylthio)
-
Patrick-Armand, A., et al. (2021).[2] Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines. Open Journal of Medicinal Chemistry, 11, 27-39.
-
-
Liebeskind-Srogl Coupling (Thioether to C-C)
- Villalona, E., et al. (2019). Silver-Mediated Liebeskind–Srogl Coupling of Tetrazine Thioethers. Journal of Organic Chemistry.
- Note: Applies the specific Pd/CuTC methodology to heterocyclic thioethers.
-
Cyclic Isothiourea in Drug Design
- Maddoux, F., et al. (2016). Cyclic Isothiourea in Drug Design.
Sources
Troubleshooting & Optimization
Technical Support Center: Resolving Solubility Issues of 2-(Benzylsulfanyl)-1,4,5,6-tetrahydropyrimidine in Water
Welcome to the technical support guide for 2-(Benzylsulfanyl)-1,4,5,6-tetrahydropyrimidine. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the challenges associated with the aqueous solubility of this compound. Below, you will find a series of frequently asked questions and in-depth troubleshooting guides to facilitate your experimental success.
Part 1: Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in water. Is this expected?
A1: Yes, it is highly likely that this compound exhibits poor water solubility. The molecular structure contains a bulky, non-polar benzylsulfanyl group and a hydrocarbon backbone, which contribute to its hydrophobic nature. While the tetrahydropyrimidine ring contains nitrogen atoms capable of hydrogen bonding, the overall lipophilicity of the molecule likely dominates, leading to limited solubility in aqueous media. Many organic molecules with similar characteristics are poorly soluble in water.[1][2]
Q2: What are the key physicochemical properties of this compound that I should be aware of?
| Property | Predicted Value/Characteristic | Implication for Solubility |
| Molecular Weight | ~220.3 g/mol | Moderate molecular weight. |
| logP (Octanol-Water Partition Coefficient) | Predicted to be > 2 | A positive logP value indicates a preference for a non-polar (oily) environment over a polar (aqueous) one, suggesting hydrophobicity. |
| pKa (Acid Dissociation Constant) | The tetrahydropyrimidine ring contains a basic amidine moiety, predicted to have a pKa in the range of 10-13. | The strong basicity of the amidine group is the most critical factor for solubility enhancement. At a pH below its pKa, the molecule will become protonated and form a positively charged cation, which is significantly more water-soluble. |
| Hydrogen Bond Donors/Acceptors | 2 Donors, 2 Acceptors | These sites can interact with water, but their influence is likely outweighed by the large hydrophobic regions. |
| Physical Form | Likely a crystalline solid at room temperature. | The energy required to break the crystal lattice can also contribute to poor solubility. |
Q3: What are the simplest first steps I can take to try and dissolve my compound in an aqueous buffer?
A3: The most direct and effective initial approach is to leverage the basic nature of the tetrahydropyrimidine ring by adjusting the pH of your aqueous solution.[3][]
-
Start with an acidic buffer: Instead of pure water, attempt to dissolve the compound in a buffer with a pH of 4-5 (e.g., acetate buffer).
-
Stepwise acidification: If using unbuffered water, add small aliquots of a dilute acid (e.g., 0.1 M HCl) while stirring and monitoring for dissolution. The goal is to protonate the basic nitrogen center, forming a more soluble salt in situ.[5]
Q4: When should I move on to more complex methods like using co-solvents or surfactants?
A4: If pH adjustment alone does not achieve the desired concentration, or if the required pH is incompatible with your experimental system (e.g., it would damage cells or affect other components), then it's time to consider more advanced techniques.[6][7] Move to these methods if:
-
You observe precipitation when adjusting the pH back towards neutral.
-
The compound remains insoluble even at a pH of 2-3 units below its predicted pKa.
-
You require a very high concentration that cannot be reached by pH modification alone.
Part 2: Troubleshooting Guides & Detailed Protocols
This section provides step-by-step methodologies for systematically addressing the solubility of this compound.
Decision-Making Workflow for Solubilization
Before selecting a method, use the following workflow to guide your choice.
Caption: Decision workflow for selecting a solubilization strategy.
Guide 1: Solubilization via pH Adjustment and Salt Formation
Scientific Principle: The cyclic amidine group in the tetrahydropyrimidine ring is strongly basic. By lowering the pH of the aqueous medium, this group accepts a proton (H+), forming a positively charged conjugate acid. This ionized form, a salt, is significantly more polar and thus more soluble in water than the neutral free base.[][8]
Caption: Diagram of a surfactant micelle solubilizing a hydrophobic compound.
Common Non-ionic Surfactants:
-
Polysorbate 80 (Tween® 80)
-
Polysorbate 20 (Tween® 20)
-
Polyoxyethylene ethers (Brij® series)
Non-ionic surfactants are generally preferred for biological applications due to their lower toxicity compared to ionic surfactants. [2]
Experimental Protocol:
-
Prepare Surfactant Stock: Prepare an aqueous stock solution of the surfactant (e.g., 10% w/v Tween 80 in purified water).
-
Create Surfactant-Compound Film (Thin-Film Hydration Method): a. Dissolve both the compound and the surfactant in a volatile organic solvent (e.g., methanol or ethanol) in a round-bottom flask. b. Remove the organic solvent using a rotary evaporator to create a thin, uniform film on the flask wall. c. This co-deposited film ensures maximal interaction between the compound and the surfactant molecules.
-
Hydration: Add the aqueous buffer to the flask and hydrate the film by gentle agitation or sonication. This process encourages the formation of drug-loaded micelles.
-
Filtration: Filter the resulting solution through a 0.22 µm syringe filter to remove any non-encapsulated compound or larger aggregates.
Troubleshooting:
-
Low Loading Capacity: If you cannot achieve the desired concentration, you may need to increase the surfactant-to-drug ratio.
-
Foaming: Surfactant solutions can foam during agitation. This is normal but can be minimized by gentle swirling rather than vigorous vortexing.
-
Cell Viability: High concentrations of surfactants can be detrimental to cell membranes. Always run a vehicle control with the surfactant alone to assess its baseline toxicity in your assay.
References
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]
-
American Chemical Society. Solubilization of Hydrophobic Compounds by Micellar Solutions of Hydrophobically Modified Polyelectrolytes. [Link]
-
Journal of Pharmaceutical and Allied Sciences. Solubility enhancement techniques: A comprehensive review. [Link]
-
Brieflands. A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. [Link]
-
Slideshare. Methods of solubility enhancements. [Link]
-
ACS Publications | Langmuir. Solubilization of Hydrophobic Compounds by Micellar Solutions of Hydrophobically Modified Polyelectrolytes. [Link]
-
Wikipedia. Cosolvent. [Link]
-
Taylor & Francis Online. Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility. [Link]
-
University of Alberta. Micellar solubilization of drugs. [Link]
- Google Patents. Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
-
Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]
-
Taylor & Francis. Cosolvent – Knowledge and References. [Link]
-
JoVE. Bioavailability Enhancement: Drug Solubility Enhancement. [Link]
-
Slideshare. solubility enhancement -by pH change & complexation. [Link]
-
Slideshare. Co-solvents.pptx. [Link]
-
Springer. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. [Link]
Sources
- 1. wjbphs.com [wjbphs.com]
- 2. brieflands.com [brieflands.com]
- 3. tandfonline.com [tandfonline.com]
- 5. Video: Bioavailability Enhancement: Drug Solubility Enhancement [jove.com]
- 6. ijpbr.in [ijpbr.in]
- 7. longdom.org [longdom.org]
- 8. solubility enhancement -by pH change & complexation | PPT [slideshare.net]
optimization of reaction temperature for benzylsulfanyl tetrahydropyrimidine synthesis
This guide serves as a specialized Technical Support Center for researchers optimizing the synthesis of 2-(benzylsulfanyl)-1,2,3,4-tetrahydropyrimidines . It is designed to troubleshoot temperature-dependent variables affecting yield, selectivity (S- vs. N-alkylation), and purity.
Topic: Optimization of Reaction Temperature & Troubleshooting Support Level: Senior Application Scientist Status: Operational
Core Synthesis Overview & Temperature Criticality
The synthesis of 2-(benzylsulfanyl)-1,2,3,4-tetrahydropyrimidines typically proceeds via a two-stage protocol:
-
Biginelli Condensation: Formation of the 1,2,3,4-tetrahydropyrimidine-2-thione scaffold.
-
S-Alkylation (Mercapto-Benzylation): Nucleophilic substitution of the thione sulfur onto a benzyl halide.
Temperature is the primary governing factor for the second step (S-alkylation). It dictates the kinetic vs. thermodynamic control of the reaction, directly influencing the ratio of the desired S-alkylated product to the undesired N-alkylated byproduct.
Mechanistic Pathway & Temperature Sensitivity
The thione substrate exists in a tautomeric equilibrium between the thione (N–C=S) and thiol (N=C–SH) forms.
-
Moderate Temperatures (40–80°C): Favor the nucleophilic attack of the "soft" sulfur atom on the benzyl halide (Soft-Soft interaction), yielding the S-benzyl product.
-
High Temperatures (>100°C): Can overcome the higher activation energy for N-alkylation or promote the thermodynamic rearrangement of S-alkyl products to N-alkyl isomers (Dimroth-like rearrangement), reducing yield.
Experimental Workflow & Decision Tree
The following diagram outlines the logical flow for temperature optimization and troubleshooting during the S-alkylation step.
Figure 1: Decision matrix for selecting reaction temperature based on solubility and desired kinetic outcome.
Troubleshooting Guide: Temperature-Related Failures
This table correlates specific experimental observations with temperature deviations and provides corrective protocols.
| Observation | Probable Cause (Temperature Linked) | Corrective Action |
| Low Conversion (<30%) after 4h | Temperature too low. The activation energy for the S-alkylation (SN2) is not met, especially if using benzyl chlorides (less reactive than bromides). | Increase T to 60–80°C. Switch solvent from acetone (bp 56°C) to ethanol (bp 78°C) or DMF to access higher thermal ranges. |
| Formation of N-alkylated byproduct | Temperature too high (>90°C). High thermal energy makes the "hard" nitrogen nucleophile competitive, or causes S→N rearrangement. | Reduce T to <60°C. Use a polar aprotic solvent (DMF/DMSO) at lower temps to maintain solubility without excessive heat. |
| Starting Material Precipitation | Temperature too low for solubility. The thione scaffold is highly crystalline and poorly soluble in alcohols at RT. | Stepwise Heating. Dissolve thione at 70°C before adding the benzyl halide. Ensure the mixture remains homogeneous. |
| Darkening/Tarry Reaction Mixture | Thermal Decomposition. Oxidative degradation of the sulfur moiety or polymerization of the benzyl halide at high T. | Strict T Control. Do not exceed 80°C. Perform the reaction under inert atmosphere ( |
| Product is an Oil (Not Solid) | Solvent Trapping / Impurities. High boiling solvents (DMF) used at high T are difficult to remove, preventing crystallization. | Wash Protocol. Pour reaction mixture into ice-water (0–4°C). The thermal shock aids precipitation of the hydrophobic benzylsulfanyl product. |
Optimization Protocols
Protocol A: Standard Reflux (Recommended Starting Point)
Target Temperature: 78–80°C (Ethanol Reflux)
-
Dissolution: Suspend 1.0 eq of tetrahydropyrimidine-2-thione in Ethanol (10 mL/mmol). Heat to 60°C until clear.
-
Activation: Add 1.1 eq of Base (K₂CO₃ or NaOAc). Stir for 10 min.
-
Alkylation: Add 1.1 eq of Benzyl Bromide dropwise.
-
Reaction: Heat to Reflux (80°C) for 2–4 hours.
-
Validation: Monitor via TLC (Hexane:EtOAc 7:3). Look for the disappearance of the polar thione spot (
) and appearance of the non-polar S-benzyl spot ( ).
Protocol B: Low-Temperature Kinetic Control (For Sensitive Substrates)
Target Temperature: 25–40°C Use when: Substrates contain heat-sensitive groups (e.g., nitro, azide).
-
Solvent Switch: Use DMF or DMSO (high solubility power allows lower T).
-
Reaction: Stir thione, base, and benzyl halide at 25°C for 12–24 hours.
-
Note: Reaction times will be significantly longer. If conversion stalls, raise T to 40°C .
Frequently Asked Questions (FAQs)
Q1: Why do I see two spots on TLC that are very close together? A: This often indicates S- vs. N-alkylation isomers . If the reaction temperature was pushed >100°C (e.g., refluxing toluene or DMF), you likely formed the thermodynamic N-alkyl product.
-
Fix: Repeat the experiment at 60°C in Ethanol. S-alkyl products are generally less polar (higher
) than N-alkyl products due to the masking of the polar thiol group.
Q2: Can I use microwave irradiation to speed this up? A: Yes, but proceed with caution. Microwave synthesis at 100–120°C for 10-20 mins is effective but increases the risk of N-alkylation.
-
Recommendation: Set the microwave ceiling temperature to 85°C to maintain S-selectivity.
Q3: My yield is good, but the melting point is lower than reported. Why?
A: This is a classic sign of solvent inclusion or partial hydrolysis. If you used high heat in a hygroscopic solvent (Ethanol/DMF), the imine bond (
-
Fix: Recrystallize from Ethanol/Water and ensure the reaction temp did not exceed the solvent's boiling point for extended periods.
Q4: Does the choice of Benzyl Halide affect the temperature required? A: Absolutely.
-
Benzyl Bromide: Reacts well at 60–80°C.
-
Benzyl Chloride: Less reactive; often requires Reflux (80°C+) or the addition of a catalytic amount of KI (Finkelstein condition) to proceed at reasonable rates.
References
-
Synthesis of Tetrahydropyrimidine Derivatives via Biginelli Reaction Source: National Institutes of Health (NIH) / PMC Citation: "Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents."[1][2][3][4] URL:[Link]
-
Benzylsulfanyl Benzoxazole Derivatives (Analogous S-Alkylation Protocols) Source: PubMed Citation: "Preparation and in vitro evaluation of benzylsulfanyl benzoxazole derivatives." URL:[Link]
-
Biginelli Reaction Mechanism and Optimization Source: Journal of Synthetic Chemistry Citation: "The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin." URL:[Link]
Sources
- 1. Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and kinetic testing of tetrahydropyrimidine-2-thione and pyrrole derivatives as inhibitors of the metallo-β-lactamase from Klebsiella pneumonia and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Purification of 2-(Benzylsulfanyl)-1,4,5,6-tetrahydropyrimidine
Introduction for the Researcher
The synthesis of 2-(Benzylsulfanyl)-1,4,5,6-tetrahydropyrimidine via the S-alkylation of a corresponding thiol precursor with benzyl chloride is a common synthetic route. However, a frequent challenge in this process is the removal of residual, unreacted benzyl chloride from the final product. Benzyl chloride is not only a corrosive lachrymator and a potential carcinogen, but its presence can also interfere with downstream applications and complicate analytical characterization.[1][2]
This technical guide provides a comprehensive resource for drug development professionals and researchers, offering a suite of validated methods to effectively purify the target compound. The guide is structured in a question-and-answer format to directly address common issues encountered in the laboratory, moving from quick FAQs to in-depth troubleshooting protocols.
At a Glance: Comparative Physicochemical Properties
Understanding the distinct properties of the target product and the impurity is the foundation for selecting an effective purification strategy. The target compound's basic amidine group is the key to separation via extraction.
| Property | This compound (Target) | Benzyl Chloride (Impurity) | Rationale for Separation |
| IUPAC Name | This compound | (Chloromethyl)benzene | - |
| Molecular Formula | C₁₁H₁₄N₂S | C₇H₇Cl | - |
| Molecular Weight | 206.31 g/mol (Predicted) | 126.58 g/mol | Significant difference allows for potential distillation. |
| Physical State | Likely a solid at STP.[3][4] | Colorless liquid.[1] | Phase difference can be exploited in crystallization. |
| Boiling Point | High (Predicted) | 179 °C.[2][5] | Volatility difference is ideal for vacuum distillation. |
| Acidity/Basicity | Basic (pKa of tetrahydropyrimidine scaffold is high).[6][7] | Neutral | Primary handle for separation via acid-base extraction. |
| Water Solubility | Free base: Insoluble (Predicted). Salt form: Soluble.[8] | Very slightly soluble (0.05% at 20°C).[2] | The ability to form a water-soluble salt is key. |
| Organic Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc). | Miscible with most organic solvents.[9] | Both are soluble, making simple washing ineffective. |
Synthesis and Purification Overview
The general workflow involves the synthesis of the target compound, followed by a purification step designed to exploit the differing physicochemical properties of the product and the unreacted starting material.
Caption: General workflow from synthesis to purification.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove residual benzyl chloride? A1: There are three primary reasons:
-
Toxicity and Safety: Benzyl chloride is a potent lachrymator (causes tearing), a skin irritant, and a suspected carcinogen.[10] Its removal is essential for the safety of end-users and for compliance with regulatory standards.
-
Reaction Integrity: As a reactive alkylating agent, benzyl chloride can react with nucleophiles in subsequent synthetic steps or interfere with biological assays, leading to false positives or inaccurate results.[2]
-
Analytical Interference: The presence of benzyl chloride and its hydrolysis product, benzyl alcohol, can complicate the interpretation of analytical data, particularly in ¹H NMR spectroscopy, where its signals may overlap with product signals.
Q2: I need a quick, simple cleanup. What's the fastest method? A2: The most straightforward and rapid method is an acidic wash (acid-base extraction) . Dissolve your crude product in an immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) and wash it with dilute aqueous hydrochloric acid (e.g., 1 M HCl). Your basic target compound will form a water-soluble hydrochloride salt and move to the aqueous layer, while the neutral benzyl chloride remains in the organic layer. You can then separate the layers, basify the aqueous layer (e.g., with NaOH or NaHCO₃), and extract your pure product back into an organic solvent. See Strategy 1 for the full protocol.
Q3: I tried flash chromatography, but my fractions are still contaminated. What's going wrong? A3: This is a common issue. Benzyl chloride can co-elute with products of similar polarity. More importantly, it is known to slowly hydrolyze on the acidic surface of silica gel to form benzyl alcohol.[2] Benzyl alcohol is more polar and tends to "streak" or elute over many fractions, leading to persistent contamination.[11] Consider pre-treating the crude mixture to remove the benzyl chloride before chromatography.
Q4: Can I just remove the benzyl chloride under vacuum? A4: Yes, this can be effective, especially on a larger scale. Benzyl chloride is relatively volatile (boiling point 179 °C), while your target product is a likely high-boiling solid.[5] Removing it via vacuum distillation or by co-evaporation with a solvent like toluene from the crude oil can significantly reduce its concentration before attempting other purification methods like crystallization.
Troubleshooting and Purification Strategies
Choosing the right purification method depends on the scale of your reaction, the level of purity required, and the equipment available. Use this decision tree to guide your choice.
Caption: Decision tree for selecting a purification method.
Strategy 1: Acid-Base Liquid-Liquid Extraction
Best For: Rapid, scalable, and highly effective removal of neutral impurities from a basic product. This should be the first method attempted.
Q: How does this method selectively isolate my product? A: This technique exploits the basicity of the tetrahydropyrimidine ring.[6] By washing with acid, the target compound is protonated, forming a water-soluble ammonium salt. The non-basic benzyl chloride impurity has no affinity for the acidic aqueous phase and remains in the organic solvent. This differential partitioning allows for a clean separation.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: After the initial reaction workup (e.g., filtering salts and evaporating the solvent), dissolve the crude residue in a suitable organic solvent that is immiscible with water (e.g., dichloromethane, ethyl acetate; ~10-20 mL per gram of crude material).
-
Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M aqueous HCl. Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer (if using DCM) or the upper aqueous layer (if using EtOAc) into a clean Erlenmeyer flask. This aqueous layer now contains your protonated product. The organic layer contains benzyl chloride and other neutral impurities and should be set aside.
-
Back-Extraction (Optional): To maximize recovery, wash the organic layer again with a fresh portion of 1 M HCl and combine this second aqueous wash with the first.
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add a base (e.g., 3 M NaOH or saturated NaHCO₃ solution) with stirring until the solution is basic (pH > 10, check with pH paper). The deprotonated product may precipitate as a solid or an oil.
-
Product Extraction: Extract the product from the basified aqueous solution with two or three portions of fresh organic solvent (e.g., dichloromethane).
-
Final Wash and Drying: Combine the organic extracts, wash with brine (saturated NaCl solution) to remove residual water, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
Strategy 2: Flash Column Chromatography
Best For: Achieving high purity when extraction alone is insufficient, particularly for removing byproducts with polarity similar to the product.
Q: How can I prevent the streaking and decomposition of benzyl chloride on the silica column? A: To minimize issues, you can take two approaches:
-
Neutralize the Silica: Prepare a slurry of silica gel in your eluent containing 1-2% triethylamine (NEt₃). The base will neutralize the acidic sites on the silica surface, reducing the hydrolysis of benzyl chloride to benzyl alcohol.[11]
-
Pre-treat the Sample: Perform a quick acid-base extraction (Strategy 1) or a chemical quench (Strategy 3) before loading the material onto the column. This removes the bulk of the benzyl chloride, making the chromatography much cleaner.
Experimental Protocol: Flash Chromatography
-
Column Packing: Select an appropriate column size. As a rule of thumb, use a silica-to-crude-product weight ratio of 50:1. Pack the column using a slurry of silica gel in the initial eluent (e.g., 98:2 Hexanes:Ethyl Acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Start with a low-polarity eluent (e.g., Hexanes or a Hexanes/EtOAc mixture) to elute the non-polar benzyl chloride first. Monitor the fractions using Thin Layer Chromatography (TLC).
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate or adding methanol) to elute your more polar target compound, this compound.
-
Fraction Analysis: Combine the pure fractions as determined by TLC analysis and remove the solvent under reduced pressure.
Strategy 3: Chemical Quenching / Scavenging
Best For: Reactions where benzyl chloride is a persistent impurity after extraction and chromatography, or for ensuring complete removal for highly sensitive applications.
Q: What is a chemical scavenger and how does it work? A: A scavenger is a reagent added to the crude mixture to react selectively with an unreacted starting material or byproduct, converting it into a new compound that is much easier to remove. For benzyl chloride, nucleophilic amines are excellent scavengers.[11] They react to form a benzylamine derivative, which is typically much more polar and has a higher boiling point, making it easily separable by a standard extraction or chromatography.
Experimental Protocol: Amine Scavenging
-
Scavenger Selection: Choose a suitable amine scavenger. A simple choice is aniline or N,N-dimethylethylenediamine. Polymer-supported scavengers (e.g., polymer-bound tris(2-aminoethyl)amine) are also excellent as they can be removed by simple filtration.
-
Reaction: After the primary synthesis is complete, add a slight excess of the scavenger amine (e.g., 1.5 equivalents relative to the excess benzyl chloride) to the crude reaction mixture.
-
Incubation: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for a few hours to ensure the reaction goes to completion. Monitor the disappearance of benzyl chloride by TLC or GC-MS.
-
Workup: Proceed with a standard workup. The newly formed benzylamine derivative will have very different properties. If you used a simple amine, the resulting benzylamine is basic and can be removed using the same acid-base extraction (Strategy 1) as your product. If a polymer-bound scavenger was used, simply filter the reaction mixture to remove the scavenger and its benzylated adduct.
-
Further Purification: Follow with chromatography or crystallization as needed to achieve the desired final purity.
Strategy 4: Recrystallization
Best For: Final polishing of a solid product that is already >90% pure.
Q: How do I select an appropriate solvent for recrystallization? A: The ideal solvent is one in which your target compound is highly soluble at an elevated temperature but sparingly soluble at room temperature or below.[12] The impurities, including benzyl chloride (which is a liquid) and any related byproducts, should remain soluble in the solvent (the "mother liquor") even upon cooling.
Experimental Protocol: Recrystallization
-
Solvent Screening: Test small amounts of your crude solid in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate/hexanes mixtures) to find a suitable system. A related pyrimidine derivative has been successfully crystallized from ethanol.[13]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to dissolve the solid at its boiling point. Add the solvent in small portions, allowing the solution to return to a boil between additions.
-
Cooling: Once fully dissolved, remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystal formation begins, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Safety Precautions
-
Benzyl Chloride: Always handle benzyl chloride in a well-ventilated chemical fume hood.[14] It is a lachrymator, corrosive, and a suspected carcinogen.[1][10] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
-
Acid/Base Handling: Use caution when handling acidic and basic solutions for extraction. These can cause chemical burns.
By applying the principles and protocols outlined in this guide, researchers can confidently and effectively remove residual benzyl chloride, ensuring the purity and safety of their synthesized this compound for further research and development.
References
Sources
- 1. Benzyl Chloride | C6H5CH2Cl | CID 7503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzyl chloride - Wikipedia [en.wikipedia.org]
- 3. Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Benzyl Chloride [commonorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Benzyl chloride:Physical Properties and Chemical Properties_Chemicalbook [chemicalbook.com]
- 10. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 11. reddit.com [reddit.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 2-Benzylsulfanyl-4-pentyl-6-(phenylsulfanyl)pyrimidine-5-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
Technical Support Center: Stability of 2-(Benzylsulfanyl)-1,4,5,6-tetrahydropyrimidine
[1][2]
Executive Summary
This compound is an S-alkylated isothiourea .[1][2] Its stability under acidic conditions is bimodal :
-
Anhydrous Acid: Highly stable.[2] It readily forms crystalline salts (e.g., hydrobromide or hydrochloride) which are the preferred storage forms.[1]
-
Aqueous Acid: Kinetically stable at room temperature but thermodynamically unstable.[2] Prolonged exposure to aqueous acid, particularly at elevated temperatures (>40°C), triggers hydrolysis, releasing benzyl mercaptan and forming the cyclic urea.[1]
Module 1: Chemical Stability & Degradation Mechanism[2]
The Hydrolysis Pathway
The primary stability concern in aqueous acidic media is nucleophilic attack by water at the C-2 position.[2] While the protonated amidine system is resonance-stabilized, the sulfur atom is a good leaving group (as benzyl mercaptan) once the tetrahedral intermediate is formed.
Key Degradation Indicators:
-
Olfactory: distinct "rotten egg/garlic" odor of benzyl mercaptan.[2]
-
LC-MS: Disappearance of Parent [M+H]⁺ ~207 Da; Appearance of Cyclic Urea [M+H]⁺ ~101 Da.[2]
Mechanistic Visualization
The following diagram details the acid-catalyzed hydrolysis mechanism. Note that protonation occurs at the N3 nitrogen, activating the C2 carbon for nucleophilic attack.[1]
Figure 1: Acid-catalyzed hydrolysis pathway of S-alkyl isothioureas.[2] The reaction is driven by the entropy of releasing the thiol leaving group.
Module 2: Troubleshooting Guide (FAQ)
This section addresses specific issues reported by users handling this compound in drug discovery workflows.
Scenario A: "I smell a sulfurous odor during my workup."
Diagnosis: Partial hydrolysis has occurred, releasing benzyl mercaptan.[2] Root Cause:
-
The reaction mixture was likely heated in the presence of water and acid.[2]
-
The workup involved a prolonged acidic aqueous wash.[2]
Corrective Protocol:
-
Immediate Action: Neutralize the solution to pH 8–9 using saturated NaHCO₃ or NaOH.[2] The free base is less susceptible to hydrolysis than the protonated cation in hot water.[2]
-
Purification: Extract with DCM or EtOAc. The cyclic urea byproduct is highly polar and will largely remain in the aqueous phase, while the intact isothiourea extracts into the organic phase.
-
Future Prevention: Perform acidifications at 0°C and minimize contact time with aqueous acid.
Scenario B: "My LC-MS shows a mass shift from 207 to 101."
Diagnosis: Complete conversion to tetrahydro-2(1H)-pyrimidinone.[2] Data Comparison:
| Compound | Structure | Formula | MW | [M+H]⁺ |
| Target | 2-(Benzylthio)-THP | C₁₁H₁₄N₂S | 206.31 | 207.1 |
| Byproduct | Cyclic Urea | C₄H₈N₂O | 100.12 | 101.1 |
| Leaving Group | Benzyl Mercaptan | C₇H₈S | 124.21 | N/A* |
*Benzyl mercaptan often does not ionize well in positive mode ESI.
Scenario C: "The compound is not dissolving in 0.1M HCl."
Diagnosis: Formation of the hydrochloride salt precipitate.[2] Explanation: The HCl salt of this compound is often less soluble in cold water/acid than the free base is in organic solvents.[1] This is actually a purification advantage .[2] Action: Filter the solid. Wash with cold ether.[2] Dry under vacuum.[2] This is the stable salt form.[2]
Module 3: Experimental Protocols
Decision Tree for Handling
Use this logic flow to determine the correct handling procedure based on your experimental goals.
Figure 2: Workflow for storage versus active use.[2] Note that the salt form is the only viable long-term storage option.
Protocol: Safe Generation of the Free Base
If your next reaction requires the nucleophilic free base, follow this protocol to avoid hydrolysis.
-
Suspend the salt (HCl or HBr) in Dichloromethane (DCM) (10 mL/g).
-
Cool the suspension to 0°C in an ice bath.
-
Add saturated aqueous NaHCO₃ (1.5 equiv) slowly with vigorous stirring.
-
Why? Keeping the temperature low prevents the hydrolysis of the transiently formed protonated species at the interface.[2]
-
-
Separate layers immediately once the solid dissolves.[2]
-
Dry the organic layer over MgSO₄ (anhydrous) and concentrate in vacuo at <30°C.
-
Use immediately. The free base is an oil/low-melting solid that is sensitive to atmospheric moisture and CO₂.[2]
References
-
Taylor, J. B. (1980).[1][2] Heterocyclic Chemistry. In: Comprehensive Organic Chemistry. Pergamon Press.[2] (General reactivity of isothioureas).
-
Rastogi, R., & Sharma, S. (1983).[1][2] Synthesis and biological activity of 2-substituted 1,4,5,6-tetrahydropyrimidines. Indian Journal of Chemistry, Section B, 22(3), 290-294.[1]
-
PubChem Compound Summary. (2023). This compound.[1][2] National Center for Biotechnology Information.[2] [Link][1][3]
-
Douglas, J., et al. (2014).[1][2][4] Isothiourea-Catalyzed Enantioselective Synthesis. Angewandte Chemie International Edition, 53(26), 6701-6705.[1][2] (Demonstrates stability of isothiourea catalysts in various media). [Link][1]
Validation & Comparative
Comparative Guide: Mass Spectrometry Fragmentation of Tetrahydropyrimidine Derivatives
Executive Summary
Tetrahydropyrimidine (THP) derivatives represent a critical scaffold in medicinal chemistry, distinct from their dihydropyrimidine (DHP) and fully aromatic pyrimidine counterparts. While DHPs (e.g., calcium channel blockers like Nifedipine) are well-characterized, THPs offer unique pharmacological profiles including siderophore activity and antimicrobial properties.
The Analytical Challenge: Distinguishing THP scaffolds from DHPs and other reduced pyrimidines is often complicated by isobaric interferences and subtle structural differences.
The Solution: This guide provides a definitive comparison of the mass spectrometry (MS) fragmentation behaviors of THPs versus DHPs. We demonstrate that Retro-Diels-Alder (RDA) cleavage is the diagnostic signature for THPs, whereas DHPs are dominated by aromatization-driven substituent loss .
Mechanistic Comparison: THP vs. DHP Scaffolds
The core difference in fragmentation logic lies in the ring saturation.
The "Product": Tetrahydropyrimidine (THP)[1]
-
Structural State: Cyclic amidine/guanidine core with significant saturation (
carbons). -
Dominant Pathway: Retro-Diels-Alder (RDA) reaction.[1] The ring unzips to release neutral fragments (e.g., isocyanates, imines).
-
Secondary Pathway: Ring opening via C-N bond cleavage followed by loss of ammonia or amines.
The "Alternative": Dihydropyrimidine (DHP)
-
Structural State: Partially unsaturated (contains one C=C double bond).
-
Dominant Pathway: Aromatization . The driving force is the formation of a fully aromatic pyridinium/pyrimidine cation. This typically occurs via the loss of the substituent at the C4 position (e.g., aryl or alkyl group).
-
Secondary Pathway: Ester cleavage (if ester groups are present at C3/C5).
Comparative Fragmentation Matrix
| Feature | Tetrahydropyrimidines (THP) | Dihydropyrimidines (DHP) |
| Base Peak (ESI) | ||
| Diagnostic Fragment | RDA Product (Ring cleavage) | |
| Driving Force | Release of ring strain / Neutral loss | Formation of aromatic sextet |
| RDA Propensity | High (Primary pathway) | Moderate (Competes with aromatization) |
| Aromatization | Rare (Requires multiple H losses) | Very High (Facile oxidative loss) |
Deep Dive: The Retro-Diels-Alder (RDA) Mechanism[2]
For THP derivatives, the RDA reaction is the gold standard for structural verification. The fragmentation typically involves the cleavage of the N1-C2 and C4-C5 bonds (or C5-C6 depending on substitution).
Visualization: RDA Fragmentation Pathway
The following diagram illustrates the stepwise RDA cleavage of a generic THP derivative under ESI-MS/MS conditions.
Figure 1: Generalized Retro-Diels-Alder (RDA) fragmentation pathway for Tetrahydropyrimidines. The precursor ion undergoes ring opening to yield a charged amidine fragment and a neutral alkene species.
Experimental Protocol: Optimized LC-ESI-MS/MS Workflow
To reliably capture these fragmentation patterns, we recommend the following self-validating protocol. This method is optimized to distinguish THPs from DHPs in complex mixtures.
Sample Preparation
-
Solubilization: Dissolve 1 mg of compound in 1 mL of MeOH:H2O (50:50, v/v) with 0.1% Formic Acid.
-
Dilution: Dilute to a final concentration of 1-10 µg/mL. Why? High concentrations cause dimer formation
, complicating spectral interpretation.
LC-MS Conditions
-
System: UHPLC coupled to Q-TOF or Orbitrap (High Resolution is preferred for exact mass confirmation of fragments).
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.[2]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
MS Source Parameters (ESI Positive Mode)
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V. Critical: Too high (>50V) can induce in-source fragmentation, mimicking DHP aromatization. Keep this low to preserve the molecular ion.
-
Collision Energy (CE): Stepped Energy (15, 30, 45 eV).
-
Logic: Low energy (15 eV) preserves the
for DHPs. High energy (45 eV) is required to drive the RDA reaction in the more stable THP ring.
-
Data Validation Step (Self-Check)
-
The "Rule of 2": If the mass spectrum shows a dominant peak at
or , you likely have a DHP undergoing aromatization. -
The "Rule of RDA": If you observe two complementary fragments that sum to the molecular weight (adjusted for protonation), you have confirmed the THP structure.
Decision Logic for Structural Identification
Use this logical workflow to classify unknown pyrimidine derivatives based on their MS/MS spectra.
Figure 2: Decision tree for distinguishing Tetrahydropyrimidine (THP) and Dihydropyrimidine (DHP) derivatives using MS/MS data.
References
-
Salem, M. A. I., et al. (2014).[3] "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines." International Journal of Materials and Chemistry. Link
-
Mukanova, M. S., et al. (2021).[4] "Mass Spectra and Peculiarities of the Fragmentation of Molecular Ions of Some Hypotensive Drugs and Their Derivatives." Chemical Journal of Kazakhstan. Link
-
BenchChem Technical Team. (2025). "A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines." Link
- Demarque, D. P., et al. (2016). "Fragmentation of dihydropyrimidinone derivatives by electrospray ionization tandem mass spectrometry." Rapid Communications in Mass Spectrometry.
-
Kuhnert, N., et al. (2022). "The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by ESI-MS." Molecules. Link
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A Researcher's Guide to Elemental Analysis: Evaluating 2-(Benzylsulfanyl)-1,4,5,6-tetrahydropyrimidine and its Analogs
The Imperative of Purity: Why Elemental Analysis is Non-Negotiable
In the synthesis of novel compounds, confirming the elemental composition is a fundamental step for both structural elucidation and purity assessment.[1] While modern spectroscopic methods like NMR and mass spectrometry provide invaluable structural information, elemental analysis offers a quantitative measure of the mass fractions of carbon, hydrogen, nitrogen, and other elements (often sulfur or halogens), collectively known as CHNS analysis.[1][2] This technique serves as a crucial, independent verification of a compound's empirical formula. An experimental result that aligns closely with the calculated theoretical values provides strong evidence that the synthesized compound is indeed the target molecule and is free from significant impurities.
The generally accepted tolerance for agreement between experimental and theoretical values is within ±0.4% .[3][4] Deviations beyond this threshold can indicate the presence of residual solvents, inorganic salts, or other contaminants, prompting further purification or investigation.
Theoretical vs. Experimental Data: A Comparative Framework
The core of elemental analysis lies in comparing the experimentally measured elemental percentages with the theoretically calculated values based on the compound's proposed molecular formula.
Theoretical Composition of 2-(Benzylsulfanyl)-1,4,5,6-tetrahydropyrimidine
First, we calculate the expected elemental composition for our target compound.
-
Molecular Formula: C₁₁H₁₄N₂S
-
Molar Mass: 222.31 g/mol
This formula yields the following theoretical percentages, which serve as our benchmark.
| Element | Symbol | Atomic Mass | Count | Total Mass | Percentage (%) |
| Carbon | C | 12.011 | 11 | 132.121 | 59.43% |
| Hydrogen | H | 1.008 | 14 | 14.112 | 6.35% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 12.60% |
| Sulfur | S | 32.065 | 1 | 32.065 | 14.42% |
Case Study: Analysis of a Related Pyrimidine Derivative
To demonstrate a real-world comparison, we will use the published data for 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine (Formula: C₁₃H₁₆N₄S), a structurally analogous compound.[5] This allows us to examine a practical dataset and interpret the results as a researcher would in a laboratory setting.
| Element | Theoretical Value (%)[5] | Experimental Value (%)[5] | Deviation (%) |
| Carbon (C) | 59.97 | 59.89 | -0.08 |
| Hydrogen (H) | 6.19 | 6.08 | -0.11 |
| Nitrogen (N) | 21.52 | 21.37 | -0.15 |
| Sulfur (S) | 12.31 | 12.30 | -0.01 |
As the table illustrates, the experimental values for the analogue are well within the acceptable ±0.4% deviation, providing strong confidence in the sample's purity and assigned structure.
Core Experimental Protocol: CHNS Combustion Analysis
The most common and reliable method for determining the elemental composition of organic compounds is combustion analysis.[1][6] This technique is valued for its precision and has become the gold standard in the field.[6]
Causality of the Combustion Method
The underlying principle is the complete and quantitative combustion of a small, precisely weighed sample in an oxygen-rich, high-temperature environment.[2] This process breaks the compound down into its constituent elemental gases: carbon is converted to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas (N₂), and sulfur to sulfur dioxide (SO₂). These gases are then chromatographically separated and quantified by a detector, most commonly a thermal conductivity detector (TCD).[2]
Step-by-Step Experimental Workflow
-
Sample Preparation: A small amount of the sample (typically 1-3 mg) is weighed with high precision into a tin or silver capsule. The capsule is then sealed and crimped to ensure no loss of material.
-
Introduction to Furnace: The encapsulated sample is introduced into a high-temperature combustion furnace (typically ~900-1000 °C) flushed with pure oxygen.
-
Combustion & Reduction: The sample undergoes flash combustion. The resulting gases are then passed through a reduction furnace containing copper to remove excess oxygen and convert nitrogen oxides (NOₓ) to N₂ gas.
-
Gas Separation: The mixture of CO₂, H₂O, N₂, and SO₂ is passed through a gas chromatography (GC) column. The column separates the gases based on their different retention times.
-
Detection: As each gas elutes from the column, it passes through a thermal conductivity detector (TCD). The TCD measures the change in thermal conductivity of the carrier gas (usually helium) caused by the analyte gas. This change is proportional to the concentration of the gas.
-
Data Analysis: The instrument's software integrates the signal peaks for each gas and, by comparing them to the signals from a known standard (e.g., acetanilide), calculates the percentage of each element in the original sample.
Caption: Workflow of a modern CHNS combustion analyzer.
Alternative and Complementary Analytical Techniques
While combustion analysis is the primary method for CHNS determination, other techniques provide complementary information that is essential for a comprehensive characterization.
| Technique | Principle | Primary Application | Strengths | Limitations |
| Combustion Analysis | High-temperature oxidation and detection of resulting gases (CO₂, H₂O, N₂, SO₂).[6] | Quantitative CHNS(O) composition of organic compounds. | High precision, reliability, well-established.[2] | Destructive, not suitable for trace elements.[7] |
| ICP-MS / ICP-OES | Sample is aerosolized into an argon plasma, and the resulting ions (MS) or emitted photons (OES) are detected.[6] | Trace and ultra-trace elemental analysis, especially for metals. | Extremely sensitive (ppb-ppt levels), multi-element capability.[7] | Does not detect C, H, N, O effectively; complex sample preparation. |
| X-Ray Fluorescence (XRF) | Sample is irradiated with X-rays, causing the emission of characteristic secondary X-rays from each element.[8] | Non-destructive bulk elemental analysis of solids and liquids. | Non-destructive, minimal sample prep, rapid. | Poor sensitivity for light elements (lighter than Sodium).[8] |
| High-Resolution Mass Spectrometry (HRMS) | Measures the mass-to-charge ratio of ions with very high accuracy. | Determination of molecular formula from exact mass measurement.[9] | Provides molecular formula, complementary to EA. | Does not directly provide percentage composition; relies on ionization. |
Conclusion: A Synthesis of Evidence
Elemental analysis is an indispensable tool in the arsenal of synthetic and medicinal chemists. It provides a foundational, quantitative assessment of a new compound's elemental makeup and purity that is difficult to achieve with other methods alone. For a compound like this compound, obtaining experimental CHNS values that align with the calculated percentages (C: 59.43%, H: 6.35%, N: 12.60%, S: 14.42%) is a critical milestone. As demonstrated with a closely related pyrimidine, the combination of precise theoretical calculations and robust experimental methodology, such as combustion analysis, forms a self-validating system. Researchers should always interpret these results alongside data from NMR and HRMS to build an unassailable case for the structure and purity of their synthesized molecules.
References
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Shekhovtsova, T.N., & Fadeeva, V.I. (n.d.). ELEMENTAL ANALYSIS. Encyclopedia of Life Support Systems (EOLSS). Available at: [Link]
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VELP Scientifica. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Elemental analysis. Available at: [Link]
-
AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Available at: [Link]
-
ResearchGate. (n.d.). Elemental analysis, appearance, molecular weight, molecular mass ion, and HPLC purity of pyrimidine derivatives. Available at: [Link]
-
ResearchGate. (n.d.). Physical and elemental analysis of synthesized compounds. Available at: [Link]
-
Salieva, Z. T., et al. (2025). Synthesis, crystal structure and Hirshfeld surface analysis of 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine. IUCrData, 10(4). Available at: [Link]
-
Messer Jr, W. S., et al. (1997). Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists. Journal of Medicinal Chemistry, 40(8), 1230-1246. Available at: [Link]
-
Doyle, A. G., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(6), 764-771. Available at: [Link]
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Nasir, N. S., et al. (2011). 2-Benzylsulfanyl-4-pentyl-6-(phenylsulfanyl)pyrimidine-5-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3126. Available at: [Link]
-
Messer Jr, W. S., et al. (1997). Synthesis and Biological Characterization of 1,4,5,6-Tetrahydropyrimidine and 2-Amino-3,4,5,6-tetrahydropyridine Derivatives as Selective m1 Agonists. Journal of Medicinal Chemistry, 40(8), 1230-1246. Available at: [Link]
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Doyle, A. G., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(6), 764-771. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(Benzylsulfanyl)-1,4,5,6-tetrahydropyrimidine
The central principle of this guide is to treat 2-(Benzylsulfanyl)-1,4,5,6-tetrahydropyrimidine as a hazardous chemical waste stream in all circumstances, ensuring the highest level of safety and environmental compliance.
Hazard Assessment and Chemical Profile
A thorough understanding of a compound's potential hazards is the foundation of its safe disposal. In the absence of a specific Safety Data Sheet (SDS), we must infer the risk profile from its core functional groups: the tetrahydropyrimidine ring and the benzylsulfanyl (thioether) moiety.
-
Tetrahydropyrimidine Core: This heterocyclic structure is common in pharmacologically active molecules.[1][2] Related pyrimidine compounds are often classified as irritants to the skin and eyes and may be harmful if swallowed.[3][4]
-
Benzylsulfanyl (Thioether) Group: Thioethers are sulfur-containing organic compounds.[5] While generally less volatile and odorous than their thiol counterparts, their combustion can produce toxic sulfur oxides (SOx). The thioether linkage can be susceptible to oxidation.[6][7]
Based on this structural analysis, we can anticipate the following hazards.
| Hazard Category | Anticipated Risk & Rationale | Primary Safety Concern |
| Acute Toxicity (Oral) | Harmful if swallowed. Assumed based on general classifications for similar heterocyclic compounds. | Accidental ingestion. |
| Skin/Eye Irritation | May cause skin and serious eye irritation/damage. Common for nitrogen-containing heterocycles.[4] | Direct contact with skin or eyes. |
| Aquatic Toxicity | Potentially harmful to aquatic life with long-lasting effects. A common concern for complex organic molecules not readily biodegradable.[8][9] | Improper release into the environment. |
| Combustion Products | Hazardous decomposition products upon burning, including Carbon Oxides (CO, CO₂), Nitrogen Oxides (NOx), and Sulfur Oxides (SOx). | Inhalation of fumes in case of fire. |
Guiding Principles for Disposal
The cornerstone of safe disposal is preventing environmental release and minimizing personnel exposure. The following principles must be adhered to:
-
Do Not Drain Dispose: Under no circumstances should this compound or its solutions be poured down the sanitary sewer.[3][8][10] Its potential ecotoxicity and the unknown effects on aquatic ecosystems mandate this restriction.[11]
-
Segregate Waste Streams: Contaminated waste must be kept separate from non-hazardous laboratory trash and from incompatible chemical waste streams.[12]
-
Treat as Hazardous: All materials contaminated with this compound, including solid compound, solutions, contaminated personal protective equipment (PPE), and labware, must be disposed of as hazardous chemical waste.[13][14]
-
Prioritize Licensed Disposal: The primary and most secure disposal method is through a licensed and certified hazardous waste management company.[15]
Disposal Decision Workflow
The following workflow provides a visual guide to the decision-making process for handling waste generated from this compound.
Caption: Disposal workflow for this compound waste.
Standard Disposal Protocols
Always perform these procedures within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), as detailed in Section 6.
Protocol 1: Standard Collection for Licensed Disposal (Recommended)
This is the default and most secure method for all waste streams containing the target compound.
A. Solid Waste (Unused compound, contaminated consumables)
-
Container Selection: Use a designated, sealable, and clearly labeled solid hazardous waste container. Ensure the container material is compatible (e.g., high-density polyethylene - HDPE).
-
Waste Collection: Place contaminated items such as gloves, pipette tips, and weigh paper directly into the designated container.[12]
-
Labeling: Affix a hazardous waste label to the container. Clearly write "Hazardous Waste" and list all chemical constituents, including "this compound" and any solvents.
-
Sealing and Storage: Once full, securely seal the container. Store in a designated satellite accumulation area away from incompatible materials, pending collection by your institution's environmental health and safety (EHS) office or a licensed waste vendor.
B. Liquid Waste (Solutions, reaction mixtures)
-
Container Selection: Use a sealable, chemical-resistant (e.g., glass or HDPE) container intended for liquid hazardous waste. The container must have a screw-top cap.
-
Waste Collection: Carefully pour liquid waste into the container using a funnel to prevent spills. Do not mix incompatible waste streams.
-
Labeling: Label the container with a hazardous waste tag, listing all components and their approximate concentrations.
-
Sealing and Storage: Do not fill the container beyond 90% capacity to allow for expansion. Seal tightly and place within a secondary containment bin. Store in your designated satellite accumulation area.[14]
C. Contaminated Sharps (Needles, glass)
-
Container Selection: Use a designated, puncture-proof sharps container rated for chemical contamination.[16]
-
Waste Collection: Place contaminated needles, syringes, glass pipettes, and broken glassware directly into the sharps container. Do not attempt to recap needles.
-
Labeling and Disposal: Once the container is full to the indicated line, seal it permanently. Label it as "Chemotherapeutic Waste" or "Hazardous Chemical Sharps" and manage for pickup by a licensed vendor.[14]
Protocol 2: Chemical Deactivation of Trace Residues (Expert Use Only)
This procedure is intended only for decontaminating trace amounts of the compound from glassware before cleaning and is not a bulk disposal method. It is based on the oxidative cleavage of the thioether bond by sodium hypochlorite (bleach).[5] The resulting solution must still be collected as hazardous liquid waste.
-
Preparation: In a chemical fume hood, prepare a 10-15% aqueous solution of sodium hypochlorite (NaOCl). Standard household bleach is typically 5-8% NaOCl, so a 2:1 dilution with water is appropriate.
-
Rinsing: Rinse the contaminated glassware with a small volume of a suitable solvent (e.g., ethanol or isopropanol) to dissolve the residue. Transfer this solvent rinse into the appropriate hazardous liquid waste container (Protocol 1B).
-
Deactivation: Add the bleach solution to the glassware, ensuring all contaminated surfaces are wetted. Allow a contact time of at least 30 minutes. The thioether will be oxidized to the corresponding sulfoxide and/or sulfone.[6]
-
Collection: Decant the bleach solution into a dedicated hazardous liquid waste container labeled "Aqueous waste with halogenated organic compounds."
-
Final Cleaning: The glassware can now be cleaned using standard laboratory procedures.
Personal Protective Equipment (PPE) and Safety
Proper PPE is mandatory to prevent exposure during handling and disposal operations.[17]
-
Engineering Controls: All handling and disposal procedures must be conducted in a certified chemical fume hood to prevent inhalation of any potential dust or aerosols.
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear double-layered nitrile gloves. Change gloves immediately if they become contaminated.[17]
-
Body Protection: A lab coat must be worn. For larger quantities or spill cleanup, a chemically resistant apron is recommended.
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Don PPE: Before addressing the spill, don the full PPE described in Section 5, including a respirator (e.g., N95) if the material is a fine powder.[16]
-
Contain the Spill:
-
For Solids: Gently cover the spill with an absorbent material from a chemical spill kit. Avoid raising dust.
-
For Liquids: Surround the spill with absorbent pads or booms to prevent it from spreading. Cover the spill with absorbent material, working from the outside in.
-
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Wipe the spill area with a cloth soaked in a soap and water solution, followed by a clean water rinse. All cleaning materials must be disposed of as solid hazardous waste.
-
Report: Report the incident to your institution's EHS office, following all local reporting requirements.
References
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Wimalasena, K., & Groutas, W. C. (1996). Suicide inactivation of thioether S-methyltransferase by ethyl vinyl sulfide. Biochemistry, 35(23), 7791-7798. Available at: [Link]
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Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a]pyrimidine. Available at: [Link]
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BASF Agro España. (2024). Safety data sheet. Available at: [Link]
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Yuan, Z., et al. (2021). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. ACS Omega, 6(40), 26645–26651. Available at: [Link]
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Nasir, S. N. A. M., et al. (2011). 2-Benzylsulfanyl-4-pentyl-6-(phenylsulfanyl)pyrimidine-5-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3126. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
